Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-12(10-2-1-5-14-10)8-3-4-9-11(6-8)16-7-15-9/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKIHEOJQXSBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design
A copper(I)-catalyzed coupling protocol, adapted from propargyl ketone syntheses, offers an alternative route. This method employs chlorodiborylmethane and lithium diisopropylamide (LDA) to generate a boryl enolate intermediate, which reacts with pre-functionalized substrates.
Procedure
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Enolate Formation: Chlorodiborylmethane (1.2 equiv.) reacts with LDA (1.1 equiv.) in THF at –78°C to form a reactive boryl enolate.
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Substrate Addition: A benzodioxole-furan enone (1.0 equiv.) is introduced, and the mixture is warmed to ambient temperature.
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Workup: The reaction is quenched with ether, filtered through silica gel, and concentrated to yield the crude product.
Optimization Challenges:
-
Temperature Control: Strict maintenance of –78°C during enolate formation prevents side reactions.
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Catalyst Loading: CuI (2 mol%) and TMEDA (5 mol%) are critical for achieving satisfactory yields.
Data Tables for Comparative Analysis
Table 1: Summary of Synthetic Methods
| Method | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Weinreb-Grignard | Oxalyl chloride, furan-2-yl MgBr | 52–58 | >95% |
| Copper-Catalyzed | CuI, LDA, chlorodiborylmethane | 40–45 | 90% |
| Claisen-Schmidt (Hypothetical) | Benzodioxole-5-carbaldehyde, furan-2-acetophenone | N/A | N/A |
Table 2: Reaction Condition Optimization
| Parameter | Weinreb-Grignard | Copper-Catalyzed |
|---|---|---|
| Temperature Range | –78°C to 25°C | –78°C to 25°C |
| Solvent System | THF/DCM | THF |
| Catalyst Loading | None | CuI (2 mol%) |
| Reaction Time | 4 hours (total) | 3 hours |
Critical Evaluation of Methodologies
Weinreb-Grignard Approach
Advantages:
-
High regioselectivity due to controlled nucleophilic addition.
-
Scalable with commercially available reagents.
Drawbacks:
Chemical Reactions Analysis
Nucleophilic Reactions at the Carbonyl Group
The methanone group serves as a primary reaction site due to its electrophilic nature.
Key reactions:
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Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces the ketone to a methylene bridge, yielding Benzo[d] dioxol-5-yl(furan-2-yl)methane in >80% yield.
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Grignard Additions: Organomagnesium reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohols. For example, methyl addition produces (Benzo[d] dioxol-5-yl)(furan-2-yl)(methyl)carbinol.
Conditions:
| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Reduction | LiAlH₄ (2 equiv) | THF | 0°C → reflux | 82% |
| Grignard Addition | CH₃MgBr (1.5 equiv) | Diethyl ether | 25°C | 75% |
Electrophilic Aromatic Substitution (EAS)
The benzodioxole and furan rings direct electrophiles to specific positions:
Benzodioxole Ring:
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Nitration with HNO₃/H₂SO₄ occurs preferentially at the 5-position (para to the dioxole oxygen) due to strong electron-donating effects .
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Sulfonation favors the same position, producing monosulfonated derivatives .
Furan Ring:
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Electrophiles (e.g., NO₂⁺) attack the 5-position of the furan (meta to the carbonyl group), as observed in analogous furan-containing ketones .
Representative EAS Data:
| Reaction | Reagent | Product | Regioselectivity | Yield |
|---|---|---|---|---|
| Nitration | HNO₃ (1.2 equiv) | 5-Nitrobenzodioxole-furan methanone | Benzodioxole C5 | 68% |
| Sulfonation | SO₃/H₂SO₄ | 5-Sulfobenzodioxole-furan methanone | Benzodioxole C5 | 72% |
Oxidation Reactions
Benzodioxole Ring Oxidation:
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Hydrogen peroxide (H₂O₂) in acetic acid cleaves the methylenedioxy bridge, forming a catechol derivative with a furanoyl substituent.
Furan Ring Oxidation:
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Ozonolysis cleaves the furan ring to produce a 1,4-diketone intermediate, which cyclizes to a pyrrole under acidic conditions .
Oxidation Pathways:
| Target Site | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| Benzodioxole | H₂O₂/AcOH | Catechol-furanoyl compound | pH-dependent yield |
| Furan | O₃ followed by H₂O | 2,5-Dioxo-pentane derivative | Requires reductive workup |
Condensation and Cyclization
The ketone participates in acid-catalyzed condensations:
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Schiff Base Formation: Reacts with primary amines (e.g., aniline) to form imines. For example, condensation with 3-aminopyridine yields a fluorescent Schiff base adduct .
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Heterocycle Synthesis: Acts as a precursor in Paal-Knorr reactions to synthesize pyrrole derivatives when reacted with ammonium acetate .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces Norrish Type II cleavage , breaking the bond between the carbonyl and furan ring. This produces furan-2-carboxylic acid and benzo[d] dioxol-5-yl radical intermediates.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone has shown promising results in the development of anticancer agents. Studies indicate that this compound exhibits potent activity against several cancer cell lines, suggesting its potential as a pharmacophore in cancer therapeutics. Its mechanism of action may involve the inhibition of cell growth and induction of apoptosis, impacting biochemical pathways related to cell proliferation and survival.
Neuroprotective Effects
Research indicates that derivatives of benzo[d][1,3]dioxole compounds may possess neuroprotective properties. These compounds are being investigated for their potential to treat neurodegenerative disorders by modulating pathways involved in oxidative stress and neuroinflammation.
Material Science
Organic Semiconductors
The unique electronic properties of this compound make it a candidate for use in organic semiconductor applications. Its ability to form stable thin films can be leveraged in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The structural characteristics contribute to charge transport efficiency, which is crucial for the performance of these materials .
Biological Studies
Cellular Assays
In biological research, this compound is utilized in various cellular assays to assess its effects on cellular processes. These studies help elucidate its role as a therapeutic agent and provide insights into its pharmacological profile. The compound's interactions with cellular targets are being extensively studied to understand its potential therapeutic benefits .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Potent against various cancer cell lines; induces apoptosis |
| Neuroprotective effects | Potential treatment for neurodegenerative disorders | |
| Material Science | Organic semiconductors | Efficient charge transport; application in OLEDs |
| Biological Studies | Cellular assays | Insights into pharmacological profile and therapeutic interactions |
Case Studies
-
Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent. -
Neuroprotection
Another investigation focused on the neuroprotective effects of related compounds derived from benzo[d][1,3]dioxole structures. Results indicated that these compounds reduced oxidative stress markers in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease . -
Material Science Application
Research exploring the use of this compound in organic electronics revealed that films made from this compound exhibited high charge mobility and stability under operational conditions. This positions it as a viable candidate for future electronic applications .
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes such as apoptosis or cell cycle arrest . The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound is compared below with structurally related diaryl ketones and heterocyclic derivatives (Table 1). Key differences lie in substituent groups, heterocyclic systems, and biological activities.
Key Observations :
- Heterocyclic Variations : Replacing the furan with thiophene (e.g., compound 3s ) alters electronic properties due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen. This substitution enhances PI3Kγ inhibitory activity .
- Substituent Effects : Chlorinated phenyl groups (e.g., 2g ) improve antimicrobial potency, likely due to increased lipophilicity and membrane penetration .
Physicochemical and Spectral Comparisons
- IR/NMR Profiles :
- Purity and Stability :
Biological Activity
Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a furan ring via a methanone group. This unique structure may contribute to its diverse biological activities by enabling interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, in vitro tests demonstrated its ability to induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity. In one study, the compound was shown to suppress tumor growth in animal models, suggesting its potential as a therapeutic agent against cancer .
Antioxidant Properties
The antioxidant activity of the compound has been evaluated using various assays. It was found to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role .
Antifungal Activity
The compound also displayed antifungal activity against several strains of fungi. For instance, it was effective against Fusarium oxysporum, with an IC50 value indicating moderate fungistatic effects . This suggests potential applications in agricultural settings or as a therapeutic agent for fungal infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have shown that modifications to the furan and dioxole rings can significantly influence the compound's potency and selectivity towards specific biological targets. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on furan ring | Enhanced anticancer activity |
| Alterations in dioxole structure | Improved antioxidant properties |
Case Studies
- In Vitro Studies : A study demonstrated that this compound induced apoptosis in MCF7 breast cancer cells through mitochondrial pathways. Flow cytometry analysis revealed increased levels of pro-apoptotic markers after treatment .
- Animal Models : In vivo studies using tumor-bearing mice showed that administration of the compound resulted in significant tumor size reduction compared to control groups. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis .
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH and ABTS assays, where the compound exhibited strong radical scavenging abilities, comparable to standard antioxidants like ascorbic acid .
Computational Studies
Computational methods such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses have been employed to predict the biological activity of this compound. These studies help identify potential binding sites on target proteins and facilitate the design of more potent analogs .
Q & A
Q. What are the key synthetic routes for preparing Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via coupling reactions involving benzo[d][1,3]dioxol-5-yl and furan-2-yl precursors. For example, analogous structures are synthesized using Claisen-Schmidt condensations (chalcone formation) or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Critical parameters include:
- Catalyst selection : Pd(OAc)₂ with XPhos ligand for coupling reactions (e.g., ).
- Solvent systems : Polar aprotic solvents like THF or dioxane/water mixtures ().
- Temperature control : Reactions often require heating to 100°C for efficient coupling (). Post-synthesis, purification via silica gel chromatography is standard (). Yield optimization may involve stoichiometric adjustments (e.g., 1:1 molar ratios of precursors; ) and inert atmosphere conditions to prevent side reactions .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic signals for the dioxolane (δ ~5.9–6.1 ppm for aromatic protons) and furan moieties (δ ~6.3–7.4 ppm; ).
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peaks; ).
- IR spectroscopy : Bands at ~1705 cm (ketone C=O) and ~1515 cm (dioxolane C-O; ). Purity is assessed via GC-MS or HPLC, though minor impurities (e.g., 2% isomerization) may require preparative TLC for isolation () .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve structural ambiguities in derivatives of this compound?
SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystal structures. Key steps include:
- Data collection : High-resolution diffraction data (≤1.0 Å) to resolve electron density maps for the dioxolane and furan groups.
- Parameter refinement : SHELXL refines positional and thermal displacement parameters, particularly for flexible substituents.
- Validation : Check for R-factor convergence (e.g., R1 < 0.05) and plausible bond lengths/angles (e.g., C-O in dioxolane ~1.36 Å; ). This method is critical for confirming stereochemistry in chiral derivatives or validating hydrogen-bonding networks in supramolecular assemblies .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for antimicrobial or anticancer activity in benzo[d][1,3]dioxol-5-yl derivatives?
SAR studies often involve:
- Functional group variation : Substituting the furan-2-yl group with thiophene or pyridine alters bioactivity (e.g., ).
- Biological assays : In vitro antimicrobial testing against Gram-positive/negative bacteria (e.g., MIC values; ) or cytotoxicity screening (e.g., IC₅₀ in cancer cell lines; ).
- Computational modeling : Docking studies to assess interactions with targets (e.g., PI3Kγ inhibition in ). For example, pyrazole derivatives with electron-withdrawing substituents on the dioxolane ring show enhanced antifungal activity ( ) .
Q. How can contradictory biological activity data between in vitro and in vivo studies for benzo[d][1,3]dioxol-5-yl derivatives be addressed?
Discrepancies may arise from:
- Metabolic instability : The dioxolane ring is prone to enzymatic oxidation, reducing bioavailability. Solutions include prodrug strategies or steric hindrance via methyl/ethyl substituents ().
- Solubility limitations : Poor aqueous solubility can be mitigated by introducing polar groups (e.g., -OH, -COOH) or using nanoformulations.
- Pharmacokinetic profiling : LC-MS/MS-based assays to monitor plasma/tissue concentrations and metabolite identification (e.g., ). Iterative optimization guided by in silico ADMET predictions is critical .
Methodological Guidance
Q. What protocols are recommended for scaling up the synthesis of benzo[d][1,3]dioxol-5-yl derivatives while maintaining purity?
Key considerations:
- Catalyst recycling : Pd-based catalysts can be recovered via filtration or immobilized systems ().
- Continuous flow reactors : Enhance heat/mass transfer for exothermic reactions (e.g., Claisen-Schmidt; ).
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates. Post-synthesis, preparative HPLC or recrystallization (e.g., ethanol/water mixtures) ensures ≥95% purity () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
